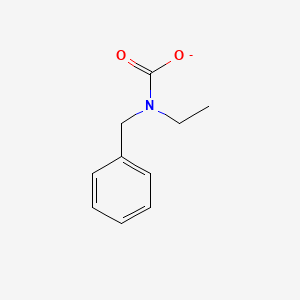

N-ethyl-N-(phenylmethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12NO2- |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

N-benzyl-N-ethylcarbamate |

InChI |

InChI=1S/C10H13NO2/c1-2-11(10(12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)/p-1 |

InChI Key |

RHPAWZDAIYPWDN-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N Phenylmethyl Carbamate and Analogous N,n Disubstituted Carbamates

Direct Carbamatization Strategies

Direct carbamatization involves the formation of the carbamate (B1207046) functional group in a single or concerted synthetic operation. Historically reliant on hazardous reagents, modern approaches prioritize safer and more sustainable alternatives.

Phosgene-Free Carbonylation Approaches

The traditional synthesis of carbamates often involved the use of phosgene (B1210022) or isocyanates, which are highly toxic and pose significant environmental and safety risks. google.com Consequently, the development of phosgene-free synthetic routes has been a major focus of chemical research. These alternative methods employ less hazardous carbonyl sources to construct the carbamate linkage.

One prominent strategy involves the reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC), often facilitated by a catalyst. For instance, the carbamoylation of aniline (B41778) has been successfully achieved using DMC in a continuous-flow reactor with basic zinc carbonate as the catalyst. core.ac.uk Another approach is the reaction of an amine with another carbamate, such as methyl carbamate, in the presence of an alcohol. researchgate.net This transcarbamoylation can be catalyzed by various compounds, including zinc chloride (ZnCl₂), achieving high conversion and selectivity. researchgate.net The reaction of N,N'-diphenyl urea (B33335) with ethyl carbamate in ethanol (B145695) at elevated temperature and pressure also yields N-phenyl carbamic acid ethyl ester, demonstrating a urea-based, phosgene-free route. prepchem.com

A novel approach involves the in situ generation of phosgene from safer precursors like chloroform (B151607) (CHCl₃) through photo-oxidation, which can then react with amino acids to form N-carboxyanhydrides, a type of cyclic carbamate. nih.gov This "photo-on-demand" method offers a safer way to handle phosgene by avoiding its storage and transport. nih.gov

Utilization of Carbon Dioxide as a C1 Source for Carbamate Formation

Carbon dioxide (CO₂) represents an attractive alternative to phosgene as a C1 source for carbamate synthesis due to its abundance, low cost, and non-toxicity. google.com These reactions typically involve the activation of CO₂ with an amine to form a carbamate anion in situ, which is then trapped by an electrophile. cjcatal.com

A notable method involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This process can be efficiently promoted by cesium carbonate (Cs₂CO₃), often with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), under mild conditions. google.comorganic-chemistry.org This approach provides high yields without the need for high-pressure CO₂ or large excesses of the alkylating agent. google.com The reaction proceeds by forming a carbamate salt from the amine and CO₂, which is then alkylated to furnish the final product. cjcatal.com This strategy is versatile and has been applied to the synthesis of various carbamates, including those with chiral centers, which have shown resistance to racemization under these conditions. organic-chemistry.org

The scope of CO₂ utilization extends to multi-component reactions catalyzed by various transition metals, which can couple CO₂, amines, and other molecules like epoxides or alkynes to generate diverse carbamate structures. cjcatal.com

Catalytic Systems for Efficient C-N and C-O Bond Formation in Carbamates

The efficiency and selectivity of carbamate synthesis are often dictated by the catalytic system employed. A wide range of catalysts, primarily based on transition metals, have been developed to facilitate the crucial C-N and C-O bond-forming steps.

Palladium catalysts have proven effective for synthesizing N-aryl carbamates through the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu Copper-catalyzed systems enable the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, providing a mild and environmentally friendly route to a broad spectrum of carbamates. organic-chemistry.org

For syntheses utilizing CO₂, various catalytic systems are employed. Iridium catalysts can achieve enantioselective three-component coupling of allyl chlorides, CO₂, and amines. cjcatal.com Ruthenium catalysts have been used for the synthesis of vinyl carbamates from CO₂ and alkynes. cjcatal.com Heteropolyacids have also been reported as effective catalysts for promoting the reaction between a carbamate and an amine to produce N-substituted carbamates under relatively mild conditions. google.com These solid acid catalysts are easily separated from the reaction mixture and can be reused, making them suitable for industrial applications. google.com

The table below summarizes various catalytic systems used in the synthesis of carbamates.

| Catalyst System | Reactants | Product Type | Reference |

| Basic Zinc Carbonate | Aniline, Dimethyl Carbonate | N-Aryl Carbamate | core.ac.uk |

| ZnCl₂ | Aniline, Methyl Carbamate, Methanol (B129727) | N-Aryl Carbamate | researchgate.net |

| Cesium Carbonate / TBAI | Amine, CO₂, Alkyl Halide | N-Alkyl Carbamate | organic-chemistry.org |

| Palladium / Ligand | Aryl Halide, Sodium Cyanate, Alcohol | N-Aryl Carbamate | mit.edu |

| Copper | Amine, Carbazate | N-Substituted Carbamate | organic-chemistry.org |

| Iridium / Ligand | Allyl Chloride, CO₂, Amine | Chiral Allylic Carbamate | cjcatal.com |

| Heteropolyacid | Carbamate, Amine | N-Substituted Carbamate | google.com |

Amination and Alkylation Routes to N-ethyl-N-(phenylmethyl)carbamate

These routes involve the step-wise construction of the target molecule, typically starting from a simpler amine precursor and introducing the necessary functional groups through sequential reactions.

Sequential Functionalization of Amine Precursors

The synthesis of this compound and its analogs can be achieved by building the molecule in a stepwise fashion. A common strategy begins with a primary or secondary amine, which is then elaborated.

One direct method involves the acylation of a secondary amine. For instance, N-ethylbenzylamine can be reacted with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base to yield the target carbamate. A similar reaction, modifying the base and reaction conditions, has been used to synthesize various ethyl benzyl (B1604629) carbamates from benzylamine (B48309) derivatives and ethyl chloroformate with excellent yields. scirp.org

Alternatively, a primary amine like benzylamine can be first acylated to form a carbamate, which is then alkylated on the nitrogen atom. For example, benzylamine can react with ethyl chloroformate to produce ethyl benzylcarbamate. scirp.org Subsequent N-alkylation with an ethylating agent (e.g., ethyl iodide) under basic conditions would furnish the desired N,N-disubstituted product.

Another powerful technique is reductive amination. This involves reacting an aldehyde (e.g., benzaldehyde) with a primary amine (e.g., ethylamine) to form an imine intermediate, which is then reduced in situ to the secondary amine (N-ethylbenzylamine). youtube.com This secondary amine can then be converted to the final carbamate as described above. Reductive amination can also be used to introduce the final alkyl group onto a pre-formed carbamate. For example, methyl carbamate can undergo reductive alkylation with various aldehydes to produce primary amines after work-up. organic-chemistry.org

A method termed "extrusive alkylation" offers a novel approach where a carbamate, used as a protecting group for a secondary amine, is directly converted to a tertiary amine via formal extrusion of CO₂ and concomitant C-N bond formation. nih.gov This strategy highlights the versatility of the carbamate group as an intermediate in amine functionalization. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives, where stereocenters exist on the ethyl or phenylmethyl groups, requires stereoselective methods.

Asymmetric catalysis is the premier strategy for introducing chirality. For example, the enantioselective coupling of allylic chlorides, amines, and CO₂ using a chiral iridium catalyst can produce chiral allylic carbamates with high enantioselectivity. cjcatal.com This methodology could be adapted to create chiral analogues of this compound.

Stereoselective haloamination of alkenes is another powerful tool. mdpi.com In this reaction, a C=C double bond is functionalized with a halogen and a nitrogen-containing group simultaneously. By using a carbamate as the nitrogen source and employing a chiral catalyst (either a transition metal complex or an organocatalyst), it is possible to generate chiral β-halo carbamates with high stereocontrol. mdpi.com These intermediates can then be further manipulated to produce a variety of chiral amine derivatives.

Derivatization and Modification of Pre-existing Carbamate Scaffolds

The modification of a molecule after its core structure has been assembled is a cornerstone of modern synthetic chemistry, allowing for the fine-tuning of properties and the generation of molecular diversity. For N,N-disubstituted carbamates, this can involve transformations that directly alter the carbamate group or use the carbamate as a building block in more complex syntheses.

Post-Synthetic Transformations of the Carbamate Moiety

While N,N-disubstituted carbamates are generally recognized for their chemical stability compared to N-monosubstituted carbamates, they are not inert and can undergo several post-synthetic transformations. acs.org These reactions typically involve the cleavage or exchange of the groups attached to the carbamate core.

Transcarbamoylation and Transurethanization: One of the primary post-synthetic modifications is transcarbamoylation, which involves the exchange of the alcohol moiety of the carbamate. This reaction allows for the conversion of one carbamate into another by reacting it with a different alcohol, often under catalytic conditions. This process is conceptually similar to transesterification. The mechanism can proceed through an associative pathway, where the incoming alcohol attacks the carbamate's carbonyl carbon, or a dissociative pathway, where the carbamate decomposes into an isocyanate intermediate that then reacts with the new alcohol. acs.org This method provides a route to modify the alkoxy portion of a pre-formed carbamate scaffold without completely dismantling the molecule.

Reductive and Hydrolytic Cleavage: The most common transformation of the carbamate moiety is its cleavage, which is fundamental to its use as a protecting group for amines. daneshyari.comorganic-chemistry.org Various methods exist to cleave N,N-disubstituted carbamates to release the parent amine.

Basic Hydrolysis: N,N-disubstituted carbamates can be hydrolyzed under basic conditions. The mechanism involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carbonate anion intermediate, which then decomposes to release the parent alcohol, the corresponding secondary amine, and carbon dioxide. nih.gov

Specific Reagent-Mediated Cleavage: Milder and more selective cleavage protocols have been developed. For instance, diethylenetriamine (B155796) has been shown to be effective for the direct and chemoselective cleavage of unactivated carbamates and ureas without the need for additional catalysts. nih.gov Other reagents like tetrabutylammonium fluoride (B91410) (TBAF) in THF have also been used for the mild removal of carbamate groups. organic-chemistry.org

These cleavage reactions, while resulting in the destruction of the carbamate moiety, are crucial post-synthetic steps in multi-step syntheses where the carbamate serves a temporary, protective role.

| Reagent/Condition | Carbamate Type | Description | Reference |

|---|---|---|---|

| Diethylenetriamine | Unactivated Carbamates | Effective for direct cleavage without additional catalysts; reaction is not sensitive to air or moisture. | nih.gov |

| Tetrabutylammonium fluoride (TBAF) in THF | Various N-alkoxycarbonyl groups | A mild method for removing carbamate protecting groups. | organic-chemistry.org |

| t-BuNH₂/MeOH | Various N-alkoxycarbonyl groups | An efficient and simple protocol for the clean cleavage of the carbamate group from indole, aniline, and pyrrolidine (B122466) derivatives. | daneshyari.com |

| Basic Hydrolysis (e.g., NaOH) | N,N-disubstituted Carbamates | Proceeds via a carbonate anion intermediate to release the parent alcohol and amine. | nih.gov |

Convergent Synthesis Approaches Utilizing this compound as an Intermediate

In a convergent synthesis, large fragments of a target molecule are synthesized independently and then joined together in the final stages. While direct use of this compound as a building block is not widely documented, its activated form, N-ethyl-N-(phenylmethyl)carbamoyl chloride , represents a key reagent for analogous convergent strategies. This approach involves reacting the carbamoyl (B1232498) chloride with a complex alcohol or phenol (B47542) to form the final carbamate-containing molecule.

Synthesis of Rivastigmine (B141) and Analogs: A prominent example of this convergent strategy is found in the synthesis of the anti-Alzheimer's drug, Rivastigmine. nih.gov Rivastigmine is (S)-N-Ethyl-3-[(1-dimethylamino)ethyl]-N-methylphenyl carbamate. Its synthesis often involves the coupling of two key intermediates: (S)-3-(1-(dimethylamino)ethyl)phenol and N-ethyl-N-methyl carbamoyl chloride. nih.govresearchgate.net

In this zinc chloride-catalyzed process, the complex phenol is reacted with the pre-formed N,N-disubstituted carbamoyl chloride at an elevated temperature to yield the final drug molecule. nih.gov This strategy is highly convergent as the two main structural components of the drug are brought together in a single, final bond-forming step.

By analogy, N-ethyl-N-(phenylmethyl)carbamoyl chloride would be the corresponding intermediate used to synthesize molecules containing the this compound moiety. This carbamoyl chloride can be prepared by reacting N-ethylbenzylamine with phosgene or a phosgene equivalent. google.com

| Key Intermediate 1 | Key Intermediate 2 (Carbamoyl Donor) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| (S)-3-(1-(dimethylamino)ethyl)phenol | N-ethyl-N-methyl carbamoyl chloride | ZnCl₂, Toluene, 110 °C | Rivastigmine | nih.govresearchgate.net |

| Complex Phenol (Ar-OH) | N-ethyl-N-(phenylmethyl)carbamoyl chloride | Base (e.g., Triethylamine (B128534), Pyridine), Solvent (e.g., Dichloroethane) | Aryl this compound | mdpi.com |

This convergent approach is widely applied in the synthesis of various biologically active molecules. For instance, new heterostilbene carbamates with potential as cholinesterase inhibitors have been prepared by reacting resveratrol (B1683913) analogs (complex phenols) with various N,N-disubstituted carbamoyl chlorides in the presence of a base like triethylamine and a catalyst like 4-(dimethylamino)pyridine (DMAP). mdpi.commdpi.com This highlights a general and powerful strategy where the carbamoyl chloride fragment, analogous to N-ethyl-N-(phenylmethyl)carbamoyl chloride, is efficiently coupled with a complex molecular scaffold to furnish the desired product.

Mechanistic Investigations into the Reactivity and Transformations of N Ethyl N Phenylmethyl Carbamate

Hydrolytic and Thermolytic Decomposition Pathways

The cleavage of the carbamate (B1207046) bond in N-ethyl-N-(phenylmethyl)carbamate can be induced by hydrolysis (reaction with water) or thermolysis (decomposition by heat). These processes are fundamental to understanding its stability and degradation profile.

Elucidation of Reaction Intermediates and Transition States

The hydrolysis of N,N-disubstituted carbamates, such as this compound, can proceed through different mechanisms depending on the reaction conditions, particularly the pH.

Under basic conditions, the hydrolysis is generally accepted to occur via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This attack leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate is typically the rate-determining step, resulting in the formation of an alcohol (or phenoxide), and a carbamic acid which subsequently decomposes to the corresponding secondary amine (N-ethyl-N-phenylmethanamine) and carbon dioxide.

Tetrahedral Intermediate: The central feature of the BAc2 mechanism is the formation of a transient, high-energy tetrahedral intermediate. For this compound, this intermediate would have a tetracoordinate carbon atom bonded to the oxygen of the ester, the nitrogen of the amine, the original carbonyl oxygen (now as an oxyanion), and the hydroxyl group from the attacking hydroxide ion.

Under acidic conditions, the mechanism is more complex. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. quora.com This is followed by the nucleophilic attack of a water molecule, again leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol or phenol (B47542) lead to the formation of a carbamic acid, which then decarboxylates. In strongly acidic media, evidence suggests that further protonation of the O-protonated carbamate can occur, leading to the formation of a dication and subsequent generation of an isocyanate. nih.gov

Thermolytic decomposition, in the absence of a reactive solvent, is expected to proceed through different pathways, potentially involving intramolecular elimination reactions or radical mechanisms at higher temperatures, though these are less commonly studied for simple carbamates compared to their hydrolytic degradation.

Kinetic and Thermodynamic Parameters Governing Carbamate Cleavage

The hydrolysis of tertiary carbamates is known to follow pseudo-first-order kinetics under constant pH. scielo.br The rate is dependent on the concentration of the hydroxide ion in alkaline solutions. For instance, studies on the hydrolysis of benzimidazolylcarbamates have shown a direct relationship between the rate of hydrolysis and the hydroxide ion concentration at pH values above 7. scielo.br

The stability of the leaving group (the alcohol or phenol moiety) plays a crucial role. Carbamates with more acidic (and therefore better) leaving groups will generally hydrolyze more rapidly. The electronic nature of the substituents on the nitrogen atom also influences the electrophilicity of the carbonyl carbon; electron-withdrawing groups tend to increase the rate of nucleophilic attack.

The following table presents representative kinetic data for the hydrolysis of analogous carbamate compounds, illustrating the influence of structure and conditions on reactivity.

| Carbamate Derivative | Condition | Rate Constant (k) | Reference |

| Phenyl N-methyl-N-(2-pyridyl)carbamate | Alkaline Hydrolysis | - | researchgate.net |

| 8-Quinolinyl N,N-dimethylcarbamate | Amine Buffers | Specific Base Catalysis Observed | researchgate.net |

| 2-Aminobenzimidazole-1-carbamates | pH 1-13, 25 °C | BAc2 mechanism, water or OH⁻ as nucleophile | scielo.br |

| Ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate | pH 5.18–7.84, 30 °C | kOH = (4.06 ± 0.05) × 10⁴ L mol⁻¹ s⁻¹ | rsc.org |

Data in the table is for illustrative purposes based on analogous compounds, as direct data for this compound is not available in the cited sources.

Nucleophilic and Electrophilic Reactivity Profiling

The carbamate functional group in this compound possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents.

Reactions with Diverse Nucleophiles and Electrophiles at the Carbamate Center

The primary electrophilic site in this compound is the carbonyl carbon. masterorganicchemistry.com This carbon is susceptible to attack by a wide range of nucleophiles. Strong nucleophiles, such as organolithium or Grignard reagents, would be expected to add to the carbonyl group. Weaker nucleophiles, such as amines or alcohols, can also react, particularly under conditions that activate the carbamate, such as acid or base catalysis. The reaction with amines, for instance, can lead to the formation of ureas through a transamidation-like process.

The nitrogen atom of the carbamate has lone pair electrons, but their nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. nih.gov However, under certain conditions, the nitrogen can act as a nucleophile. For example, deprotonation of a related N-H carbamate can generate a more nucleophilic species.

The oxygen atoms of the carbamate can act as nucleophiles or, more commonly, as sites for electrophilic attack (protonation). Protonation of the carbonyl oxygen, as mentioned earlier, activates the carbamate towards nucleophilic attack. quora.com

Exploration of Solvent Effects and Catalytic Influences on Reaction Mechanisms

Solvents play a critical role in the reactivity of carbamates. Polar protic solvents, like water and alcohols, can participate directly in the reaction as nucleophiles or act as proton donors/acceptors to facilitate bond cleavage. The rate of hydrolysis of carbamates is known to be influenced by the polarity of the solvent. For instance, computational analyses on methyl N,N-dimethylcarbamate have shown that solvent polarity affects the rotational barrier around the C-N bond, which is a key feature of the carbamate structure. nih.gov

Catalysts can significantly accelerate the transformations of this compound.

Acid Catalysis: As discussed, acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. quora.com Studies on the cyclization of arylethylcarbamates have shown that strong acids like trifluoromethanesulfonic acid can catalyze intramolecular reactions. nih.gov

Base Catalysis: Bases can deprotonate the nucleophile, increasing its reactivity, or in the case of N-H carbamates, deprotonate the nitrogen to form a more reactive species. The hydrolysis of many carbamates is explicitly shown to be base-catalyzed. scielo.brresearchgate.net

Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl carbamates, demonstrating the utility of transition metal catalysts in forming carbamate linkages. mit.edu While less common for cleavage, certain metal complexes could potentially catalyze the hydrolysis or other transformations of this compound.

Enzymatic Reaction Mechanisms Involving Carbamate-Based Structures

While specific enzymatic studies on this compound are not documented, the enzymatic hydrolysis of other carbamates is well-established, particularly in the context of pesticides and prodrugs. acs.orgnih.gov These studies provide a framework for understanding how this compound might be metabolized in biological systems.

Carboxylesterases (EC 3.1.1.1) are a major class of enzymes responsible for the hydrolysis of carbamates. nih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595), often composed of serine, histidine, and a carboxylic acid residue (e.g., aspartate or glutamate).

The generally accepted mechanism for serine-based carboxylesterases proceeds as follows:

Nucleophilic Attack: The serine hydroxyl group, activated by the histidine-aspartate relay system, acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the carbamate substrate. nih.gov

Formation of a Tetrahedral Intermediate: This attack forms a covalent, tetrahedral intermediate between the enzyme and the substrate. nih.gov

Acyl-Enzyme Formation: The intermediate collapses, leading to the cleavage of the C-O bond of the carbamate ester. The alcohol/phenol portion is released, and an acyl-enzyme intermediate is formed, where the carbamoyl (B1232498) moiety is covalently attached to the serine residue.

Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

Enzyme Regeneration: This second intermediate breaks down, releasing the carbamic acid and regenerating the active enzyme. The carbamic acid then spontaneously decarboxylates to yield the corresponding amine and carbon dioxide. nih.govnih.gov

Studies on the enzymatic hydrolysis of amino acid carbamates have demonstrated the stereoselective cleavage by enzymes like acylases and acetylcholinesterases, highlighting the potential for stereospecific transformations of carbamates in biological systems. nih.gov

The following table lists enzymes known to hydrolyze carbamate structures and their general mechanistic features.

| Enzyme Class | Example Enzyme(s) | General Mechanistic Feature(s) | Reference(s) |

| Carboxylesterases | PestE, CPG2 | Serine hydrolase mechanism involving a catalytic triad and formation of an acyl-enzyme intermediate. | acs.orgnih.gov |

| Acylases | Hog kidney acylase | Stereoselective hydrolysis of N-acylamino acids, including some amino acid carbamates. | nih.gov |

| Acetylcholinesterases | Bovine and human erythrocyte AChE | Hydrolysis of specific carbamates, can be stereoselective. | nih.gov |

Molecular Recognition and Binding Mode Analysis (excluding physiological effects)

The interaction of carbamates with proteins, particularly enzymes, is governed by a combination of non-covalent forces that dictate the binding affinity and orientation of the molecule within the active site. acs.org For this compound, the key structural features influencing its molecular recognition are the carbamate group itself, the ethyl substituent on the nitrogen, and the phenylmethyl (benzyl) group.

The carbamate moiety is capable of acting as both a hydrogen bond donor (via the N-H group, if present, though in this N,N-disubstituted carbamate it is absent) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). acs.org The delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety imposes a degree of conformational restriction, influencing how the molecule presents itself to a binding partner. nih.govacs.org

Computational studies on related ethyl benzyl (B1604629) carbamates have provided insights into their molecular geometry. scirp.org Theoretical calculations using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to determine optimized structures and vibrational frequencies. scirp.org For instance, studies on a series of ethyl benzyl carbamates have shown that the HF/6-31+G(d) level of theory can accurately predict vibrational frequencies when compared to experimental data. scirp.org

In the context of enzyme active sites, the precise orientation of this compound would be crucial for any subsequent catalytic event. The carbonyl oxygen is a prime candidate for interaction with an oxyanion hole, a common feature in esterase active sites that stabilizes the negative charge developed during the transition state of hydrolysis. mdpi.com

Table 1: Calculated Molecular Properties of a Related Ethyl Benzyl Carbamate

| Property | Method | Value |

| Molecular Volume | B3LYP/6-311+G(d,p) (Gas) | Varies by substituent |

| Molecular Volume | B3LYP/6-311+G(d,p) (PCM) | Varies by substituent |

| RMS Error (Vibrational Frequencies) | HF/6-31+G(d) | 12.81 ± 0.21 cm⁻¹ |

This data is for a related series of ethyl benzyl carbamates and is presented to illustrate the types of molecular properties that can be computationally determined. scirp.org

Catalytic Hydrolysis Mechanisms by Esterases and Related Enzymes (chemical aspects)

The hydrolysis of carbamates by esterases is a critical transformation pathway. researchgate.net Esterases are a class of hydrolases that catalyze the cleavage of ester bonds, and their activity on carbamates is of significant interest. The general mechanism of esterase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). mdpi.com

The hydrolysis of a carbamate like this compound by a serine esterase is proposed to proceed through a two-step mechanism:

Acylation Step: The serine residue in the enzyme's active site, activated by the nearby histidine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole. The intermediate then collapses, leading to the cleavage of the C-O bond of the alcohol or phenol leaving group and the formation of a carbamoylated enzyme intermediate. The leaving group in this case would be benzyl alcohol.

Deacylation Step: A water molecule, activated by the histidine of the catalytic triad, acts as a nucleophile and attacks the carbonyl carbon of the carbamoylated enzyme. This forms another tetrahedral intermediate, which subsequently collapses to release the carbamic acid and regenerate the active enzyme. The resulting N-ethylcarbamic acid is unstable and is expected to decompose to ethylamine (B1201723) and carbon dioxide.

This general mechanism is supported by studies on the hydrolysis of other carbamates. For example, quantum mechanics/molecular mechanics (QM/MM) studies on the hydrolysis of the carbamate pesticide methomyl (B1676398) by the esterase PestE have elucidated the roles of key amino acids and the energetics of the reaction pathway. mdpi.com These studies show that the initial nucleophilic attack by serine is often the rate-determining step. mdpi.com

The susceptibility of a carbamate to enzymatic hydrolysis is influenced by its structure. The nature of the substituents on both the nitrogen and the oxygen of the carbamate can affect the rate of hydrolysis. A qualitative relationship between carbamate structure and lability to metabolic hydrolysis has been proposed, suggesting that the electronic and steric properties of the substituents play a crucial role. acs.org

Table 2: Kinetic Data for the Thermal Decomposition of a Related Carbamate

| Compound | Temperature Range (°C) | First-Order Rate Constant (k₁) Equation | Products |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹ | N-methylaniline, Carbon dioxide, Ethylene |

This table presents data for the thermal decomposition of a structurally similar carbamate, which proceeds via a unimolecular elimination reaction rather than hydrolysis. researchgate.netscispace.com This information provides insight into the general reactivity of the carbamate functional group.

Advanced Analytical and Spectroscopic Characterization of N Ethyl N Phenylmethyl Carbamate for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-ethyl-N-(phenylmethyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and phenylmethyl (benzyl) groups. Due to rotational isomers (rotamers) around the carbamate (B1207046) C-N bond, some proton signals may appear as two distinct sets of peaks, indicating the presence of both syn and anti conformations in solution at room temperature.

A representative analysis of the ¹H NMR spectrum in a deuterated solvent like chloroform (B151607) (CDCl₃) would show:

A triplet signal for the methyl protons (CH₃) of the ethyl group.

A quartet signal for the methylene (B1212753) protons (CH₂) of the ethyl group, coupled to the adjacent methyl protons.

A singlet or two closely spaced singlets for the benzylic methylene protons (CH₂-Ph). The appearance as two singlets is a hallmark of the presence of rotamers.

A multiplet in the aromatic region corresponding to the protons of the phenyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl-CH₃ | ~1.2 | Triplet |

| Ethyl-CH₂ | ~4.1 | Quartet |

| Benzyl-CH₂ | ~4.5 | Singlet |

| Phenyl-H | ~7.2-7.4 | Multiplet |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | ~15 |

| Ethyl-CH₂ | ~61 |

| Benzyl-CH₂ | ~50 |

| Phenyl-C (quaternary) | ~137 |

| Phenyl-CH (aromatic) | ~127-129 |

| Carbonyl (C=O) | ~156 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

The presence of two distinct signals for some carbons in the ¹³C NMR spectrum would also provide strong evidence for the existence of conformational isomers.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Studies

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound, thereby providing unequivocal evidence of its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. For this compound (C₁₀H₁₃NO₂), the expected exact mass would be determined and compared to the measured mass to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of carbamates is often characterized by specific cleavage patterns.

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) or a fragment corresponding to the loss of the benzyl group.

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage can occur.

Cleavage of the carbamate group: Fragmentation can occur at the ester or amide linkages of the carbamate functional group.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 179 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 106 | [M - C₂H₅O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative abundance of these fragments can vary depending on the ionization technique and collision energy.

Chromatographic Methodologies (e.g., GC-MS, HPLC-UV/FLD) for Purity Determination and Quantitative Analysis in Research Matrices

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis in various research matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. scirp.org For this compound, a suitable GC method would involve injection into a capillary column with a non-polar or medium-polarity stationary phase. The compound would elute at a characteristic retention time, and the coupled mass spectrometer would provide mass spectral data for confirmation and quantitation. GC-MS is particularly useful for identifying and quantifying trace levels of impurities.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be appropriate. libretexts.org Detection can be achieved using a UV detector, as the phenyl group provides strong chromophoric activity. For enhanced sensitivity and selectivity, fluorescence detection can be employed if the molecule or a derivatized form exhibits fluorescence. HPLC is instrumental in determining the purity of synthesized batches and for quantitative analysis in complex mixtures.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrational modes include:

N-H stretching: For secondary carbamates, a band in the region of 3300-3500 cm⁻¹ is expected if any primary carbamate impurities are present. For the target tertiary carbamate, this band would be absent.

C-H stretching: Bands corresponding to aromatic and aliphatic C-H stretches are expected just above and below 3000 cm⁻¹, respectively.

C=O stretching: A strong absorption band characteristic of the carbamate carbonyl group is expected in the region of 1680-1730 cm⁻¹. scirp.org

C-N stretching: A band in the region of 1200-1350 cm⁻¹ corresponds to the C-N bond vibration.

C-O stretching: Bands associated with the C-O ester linkage are typically found in the 1000-1300 cm⁻¹ region. scirp.org

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

Interactive Data Table: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3030-3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2980 | Medium |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Weak |

| C-N Stretch | ~1200-1350 | Medium |

| C-O Stretch | ~1000-1300 | Medium |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, providing a more complete vibrational profile of the molecule.

Theoretical and Computational Studies on N Ethyl N Phenylmethyl Carbamate

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of molecules. For carbamates, these studies reveal that the central N-C(O)O linkage possesses a unique electronic structure due to the delocalization of the nitrogen lone pair across the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, which is fundamental to its chemical and physical properties.

Studies on various carbamates show that the nature of the substituents on the nitrogen atom significantly influences the electronic structure. In N-ethyl-N-(phenylmethyl)carbamate, the nitrogen is substituted with both an alkyl (ethyl) and a benzyl (B1604629) group. The benzyl group, with its electron-withdrawing phenyl ring, is expected to modulate the electron density on the nitrogen atom. Computational analyses on N-phenylcarbamates have demonstrated that electron-withdrawing groups on the nitrogen atom can lead to an increase in the single-bond character of the C(carbonyl)-N bond. nih.gov This is often accompanied by a lengthening of this bond compared to carbamates with electron-donating alkyl groups. nih.gov

For instance, X-ray and computational data for N-(2-pyrimidyl)carbamates show C(carbonyl)-N bonds are, on average, 0.03 Å longer than those in related N-phenylcarbamates, an effect attributed to the stronger electron-withdrawing nature of the pyrimidyl ring. nih.gov DFT studies on other complex carbamates confirm that bond lengths and charge distributions are sensitive to the electronic environment created by the substituents. nih.govrsc.org Based on these findings, the electronic structure of this compound would feature a C-N bond with a character intermediate between that of a pure N,N-dialkylcarbamate and an N-arylcarbamate.

Calculations also provide insight into atomic charges. The carbonyl oxygen atom in carbamates carries a significant partial negative charge, making it a primary site for hydrogen bonding. The magnitude of this charge is also influenced by the substituents on the nitrogen. The table below, based on data from analogous compounds, illustrates typical bond lengths calculated by computational methods.

Table 1: Representative Calculated Bond Lengths (Å) in Carbamate (B1207046) Structures Data extrapolated from studies on analogous compounds.

| Bond | Typical Calculated Length (Å) | Method/Basis Set Example |

|---|---|---|

| C=O | ~1.21 | B3LYP/6-311+G(d,p) |

| C-N | ~1.37 - 1.40 | B3LYP/6-311+G(d,p) |

This interactive table is based on typical values reported in computational studies of various carbamate molecules. Specific values for this compound would require dedicated calculation.

Conformational Landscape Analysis and Rotational Barrier Determination for the Carbamate Linkage

The partial double-bond character of the carbamate C-N bond leads to hindered rotation, resulting in distinct planar conformers (rotamers), typically referred to as syn and anti or E/Z isomers. The energy barrier to this rotation is a key characteristic that can be determined both experimentally by dynamic NMR spectroscopy and computationally through DFT calculations.

Computational studies have established typical rotational barriers for various classes of carbamates. For N-alkylcarbamates, the barrier is generally around 16 kcal/mol. nih.gov When an aryl group is attached to the nitrogen, as in N-phenylcarbamate, this barrier is lowered to approximately 12.5 kcal/mol. nih.gov This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which decreases the double-bond character of the C-N bond. nih.gov Given that this compound has both an alkyl and a benzyl group, its rotational barrier would be expected to fall within this range, likely influenced by the competing electronic effects of the ethyl and benzyl substituents. Some studies have noted that a benzyl group attached to the nitrogen atom can increase the C-N bond rotation barrier compared to smaller alkyl groups. researchgate.net

The solvent environment can also play a role, although studies on methyl N,N-dimethylcarbamate suggest that the rotational barriers of tertiary carbamates show very little dependence on bulk solvent polarity, in contrast to amides. nih.gov This insensitivity is thought to result from a relatively small molecular dipole moment and being a less capable hydrogen-bond acceptor compared to analogous amides. nih.gov

The table below summarizes experimentally and computationally determined rotational barriers for compounds structurally related to this compound.

Table 2: Rotational Barriers (ΔG‡) for the Carbamate C-N Bond in Analogous Compounds

| Compound Class | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| N-alkylcarbamate | ~16 | Experimental (NMR) / Computational |

| N-phenylcarbamate | 12.3 - 12.5 | Experimental (NMR) / Computational nih.gov |

| N-(2-pyrimidyl)carbamate | < 9 | Experimental (NMR) / Computational nih.gov |

This interactive table showcases the range of energy barriers for C-N bond rotation in different carbamate environments.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states. Such studies are crucial for understanding both the synthesis and decomposition of carbamates.

Decomposition Pathways: Thermal decomposition of carbamates has also been modeled computationally. Studies on the gas-phase pyrolysis of compounds like ethyl N-methyl-N-phenylcarbamate suggest a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, yielding an amine, carbon dioxide, and an alkene. nih.gov Quantum chemistry calculations can determine the activation energy and geometry of such transition states, providing a detailed picture of the decomposition mechanism. rsc.org

Table 3: Example of Calculated Reaction Energies for a Catalyzed Carbamate Synthesis Data from a study on (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate synthesis. mdpi.com

| Reaction Pathway Step | Calculated Net Energy (kcal/mol) |

|---|---|

| Pathway 1 (Net) | -84.7 |

| Pathway 2 (Initial) | +90.1 |

This interactive table illustrates how computational chemistry can quantify the energetics of complex reaction pathways.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in solution. k-state.edu MD simulations track the movement of every atom in a system over time, providing a dynamic picture of intermolecular interactions. acs.org

For a molecule like this compound, MD simulations could predict its behavior in various solvents. These simulations are crucial for understanding solubility, aggregation, and interactions with other molecules in a mixture. The force field, a set of parameters describing the potential energy of the system, is a critical component for the accuracy of MD simulations. k-state.edu

Simulations of carbamates and related molecules in aqueous solutions have been performed to understand key processes like CO2 capture. nih.gov These studies reveal detailed intermolecular interactions, such as the formation and breaking of hydrogen bonds between the carbamate's carbonyl oxygen and water molecules. nih.govresearchgate.net Ab initio MD simulations have even captured the spontaneous deprotonation of carbamate zwitterions by bulk water, illustrating the complex, dynamic role of the solvent. nih.gov

MD simulations could be used to explore:

The specific hydration shell structure around this compound.

The nature and lifetime of hydrogen bonds with protic solvents.

The potential for π-π stacking interactions involving the benzyl group in nonpolar solvents or in aggregates.

By simulating the molecule in a realistic solvent environment, MD provides a bridge between theoretical single-molecule properties and macroscopic observable behavior. acs.orgnih.gov

Advanced Chemical Applications of N Ethyl N Phenylmethyl Carbamate and Its Derivatives Non Clinical Focus

Strategic Utility as Protecting Groups in Multistep Organic Synthesis

In the intricate field of multistep organic synthesis, the temporary modification of a functional group is often a crucial strategy to prevent unwanted side reactions. This is achieved through the use of "protecting groups," which are selectively introduced and later removed. Carbamates are a prominent class of protecting groups for amines due to their ability to render the nitrogen atom non-nucleophilic and their stability under a variety of reaction conditions. masterorganicchemistry.com

The N-ethyl-N-(phenylmethyl)carbamate group can be viewed as a derivative of the well-known benzyloxycarbonyl (Cbz or Z) protecting group. masterorganicchemistry.com The Cbz group is a cornerstone in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.com The this compound group shares the key benzylic C-O bond, which is susceptible to cleavage under specific conditions, allowing for the deprotection of the amine.

Deprotection Strategies:

The removal of benzyl-type carbamate (B1207046) protecting groups is a well-established area of organic chemistry. Several methods can be employed, and the choice of method often depends on the other functional groups present in the molecule.

| Deprotection Method | Reagents and Conditions | Notes |

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | A common and mild method for cleaving benzyl (B1604629) ethers and carbamates. masterorganicchemistry.com The reaction is typically carried out at atmospheric or slightly elevated pressure. |

| Acidic Cleavage | Strong acids (e.g., HBr in acetic acid, trifluoroacetic acid) | While effective, these conditions can be harsh and may not be suitable for molecules with acid-sensitive functional groups. fishersci.co.uk |

| Lewis Acid-Mediated Cleavage | Lewis acids (e.g., BF₃·OEt₂, TMSI) | Can offer alternative selectivity compared to protic acids. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, potassium phosphate (B84403) in N,N-dimethylacetamide | A milder, nucleophilic protocol that can be advantageous for substrates with sensitive functionalities. organic-chemistry.org |

| Oxidative Cleavage | Not a standard method for benzyl carbamates. | More commonly used for other types of protecting groups. |

| Reductive Cleavage with Hard Lewis Acid and Soft Nucleophile | Diethylaluminium chloride (Et₂AlCl) and dimethylsulfide (Me₂S) | An efficient method for the deprotection of N-benzyl carbamates under mild conditions. lookchem.comepa.gov |

It is important to note that while these methods are generally applicable to benzyl carbamates, the specific conditions for the optimal cleavage of the this compound group may require empirical optimization depending on the substrate. The presence of the N-ethyl group could potentially influence the rate and efficiency of these deprotection reactions compared to the unsubstituted N-Cbz group.

Role as Monomers or Building Blocks in Polymer Science and Materials Chemistry

The field of polymer science continually seeks new monomers to create materials with tailored properties. While there is a lack of direct research on the use of this compound as a primary monomer for polymerization, its structural features suggest potential applications for its derivatives in this domain.

One area of possibility lies in the synthesis of polymers analogous to poly(benzyl methacrylate). Research has been conducted on the synthesis of amphiphilic diblock copolymers like poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) (PNMP-b-PBzMA) through techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) dispersion polymerization. nih.gov By incorporating a polymerizable group, such as a methacrylate (B99206) or vinyl group, onto the phenyl ring or the ethyl group of this compound, it could potentially be used as a monomer to introduce the benzylcarbamate functionality into a polymer chain.

The presence of the carbamate and benzyl groups could impart specific properties to the resulting polymer, such as:

Modified Solubility: The polarity of the carbamate group could influence the solubility of the polymer in various solvents.

Thermal Properties: The rigidity of the phenyl group and the potential for hydrogen bonding through the carbamate moiety could affect the glass transition temperature and thermal stability of the polymer.

Functionalization: The benzyl group could serve as a handle for post-polymerization modification through reactions such as hydrogenolysis, which would expose a reactive amine group on the polymer backbone.

Biocompatibility: Carbamate-containing polymers have been explored for various biomedical applications, suggesting that polymers derived from this compound might also exhibit some degree of biocompatibility.

Further research would be necessary to synthesize and characterize such polymers to fully understand their properties and potential applications in materials chemistry.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The key structural elements that could drive self-assembly include:

Hydrogen Bonding: The N-H proton of the carbamate group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This could lead to the formation of one-dimensional chains or more complex networks.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between aromatic systems of adjacent molecules. These interactions can play a significant role in the organization of molecules in the solid state and in solution.

Research on related compounds provides insights into the potential for this compound to participate in such processes. For instance, studies on the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) have shown the formation of larger, cyclic structures, demonstrating the ability of the carbamate and benzyl functionalities to engage in complex self-assembly pathways. nih.govmdpi.com Additionally, the involvement of benzyl groups in π-type interactions within supramolecular complexes has been observed in other systems. acs.orgacs.org

The exploration of this compound and its derivatives in supramolecular chemistry could lead to the development of new materials with interesting properties, such as gels, liquid crystals, or functional molecular assemblies.

Environmental Fate and Transformation Pathways of this compound in Model Systems

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the environment. For this compound, its potential environmental transformation pathways can be inferred from studies on other carbamate-containing compounds, particularly carbamate pesticides, which have been extensively studied. nih.govresearchgate.net

The primary transformation pathways for carbamates in the environment are hydrolysis, photolysis, and microbial degradation.

Hydrolysis:

The carbamate ester linkage is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis is dependent on pH and temperature. Generally, carbamate hydrolysis can occur under both acidic and basic conditions, although the rate is often faster under alkaline conditions. The hydrolysis of this compound would be expected to yield ethylamine (B1201723), benzyl alcohol, and carbon dioxide.

Photolysis:

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Carbamates can undergo photolytic degradation, and the presence of the aromatic phenyl ring in this compound would likely enhance its ability to absorb UV light, potentially leading to its breakdown in sunlit surface waters or on surfaces.

Microbial Degradation:

Predicted Environmental Transformation Products:

| Transformation Pathway | Expected Primary Products |

| Hydrolysis | Ethylamine, Benzyl alcohol, Carbon dioxide |

| Photolysis | Potentially a variety of photoproducts resulting from bond cleavage and rearrangement. |

| Microbial Degradation | Ethylamine, Benzyl alcohol (further degraded to other metabolites) |

It is important to emphasize that these are predicted pathways based on the behavior of similar compounds. Specific experimental studies would be required to determine the precise environmental fate and transformation products of this compound under various environmental conditions.

Q & A

Q. What are the established synthetic routes for N-ethyl-N-(phenylmethyl)carbamate, and how do reaction conditions influence yield?

N-Ethyl-N-(phenylmethyl)carbamate is synthesized via carbamoylation of benzylamine derivatives using ethyl chloroformate or dialkyl carbonates. Catalytic methods employing mixed oxides (e.g., Zn/Al/Ce) derived from hydrotalcite precursors enhance reaction efficiency under mild conditions (80–120°C, 2–6 hours) . Key factors affecting yield include:

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm the carbamate linkage (δ ~155 ppm for carbonyl) and substituent positions .

- X-ray crystallography : Resolves stereoelectronic effects of the phenylmethyl group on crystal packing .

- HPLC-MS : Detects impurities (e.g., hydrolyzed byproducts) with a detection limit of 0.1% .

Q. How does this compound interact with biological targets like acetylcholinesterase?

The carbamate group acts as a transition-state analog, forming a covalent bond with the enzyme’s serine residue. Kinetic studies show:

- Inhibition constant () : 2.3 ± 0.4 μM for acetylcholinesterase .

- Irreversibility : Carbamoylation half-life () of 15 minutes at pH 7.4 .

Methodologies include Ellman’s assay for activity measurement and molecular docking (e.g., AutoDock Vina) to predict binding poses .

Advanced Research Questions

Q. How can researchers optimize experimental design for catalytic synthesis of this compound?

A robust design involves:

- Design of Experiments (DoE) : Vary catalyst loading (5–15 wt%), temperature, and solvent to identify optimal conditions .

- In situ monitoring : Use FTIR to track carbonyl intermediates (peak at 1700 cm) .

- Post-reaction analysis : Employ GC-MS to quantify unreacted amines and validate selectivity (>98%) .

Q. How do contradictory data on carbamate equilibrium dynamics impact stability assessments?

Studies report conflicting equilibrium constants () for carbamate adducts depending on CO concentration and pH:

Q. What computational strategies elucidate structure-activity relationships (SAR) for carbamate derivatives?

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding (e.g., GROMACS) to assess the impact of substituents (e.g., trifluoromethyl) on residence time .

- QSAR models : Use Hammett constants () to predict electronic effects of aryl groups on inhibitory potency () .

- Density Functional Theory (DFT) : Calculate frontier orbitals to identify reactive sites for functionalization .

Q. How does solvent polarity influence the stability of this compound in storage?

Stability studies in aprotic solvents (e.g., DMSO, acetonitrile) show:

Q. What structural modifications enhance this compound’s pharmacological profile?

Comparative studies of analogs reveal:

| Derivative | Modification | Effect on Activity |

|---|---|---|

| N-Ethyl-N-(4-F-phenylmethyl) | Fluorine substitution | ↑ Lipophilicity (logP +0.5) |

| N-Methyl-N-(phenylmethyl) | Shorter alkyl chain | ↓ Metabolic stability |

| Strategies include introducing electron-withdrawing groups (e.g., −CF) to enhance target affinity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.